Cas no 89647-87-0 ((3aR,4R,6aR,8S,9aR,9bR)-4,8-dihydroxy-3,6,9-trimethylidenedecahydroazuleno[4,5-b]furan-2(3H)-one)
89647-87-0 structure
Product Name:(3aR,4R,6aR,8S,9aR,9bR)-4,8-dihydroxy-3,6,9-trimethylidenedecahydroazuleno[4,5-b]furan-2(3H)-one
Numero CAS:89647-87-0
MF:C15H18O4
MW:262.301024913788
CID:1943474
PubChem ID:184984
Update Time:2025-04-21
(3aR,4R,6aR,8S,9aR,9bR)-4,8-dihydroxy-3,6,9-trimethylidenedecahydroazuleno[4,5-b]furan-2(3H)-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- (3aR,4R,6aR,8S,9aR,9bR)-4,8-dihydroxy-3,6,9-trimethylidenedecahydroazuleno[4,5-b]furan-2(3H)-one
- NCGC00169726-02_C15H18O4_(3aR,4R,6aR,8S,9aR,9bR)-4,8-Dihydroxy-3,6,9-tris(methylene)decahydroazuleno[4,5-b]furan-2(3H)-one
- MEGxp0_001089
- SCHEMBL1712162
- 8-Epidesacylcynaropicrin
- (3aR,4R,6aR,8S,9aR,9bR)-4,8-dihydroxy-3,6,9-trimethylidene-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one
- NCGC00169726-01
- 4,8-Dihydroxy-3,6,9-trimethylidenedecahydroazuleno[4,5-b]furan-2(3H)-one
- BRD-K49096994-001-01-2
- NCGC00169726-02
- CHEBI:182354
- 89647-87-0
- ACon1_001047
- DTXSID001008918
- (3aR,4R,6aR,8S,9aR,9bR)-4,8-dihydroxy-3,6,9-trimethylidene-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]uran-2-one
- Azuleno(4,5-b)furan-2(3H)-one, decahydro-4,8- dihydroxy-3,6,9-tris(methylene)-, (3aR,4R, 6aR,8S,9aR,9bR)-
- Integrifolin
- Deacylaguerin A
- Eleganin (guaiane)
-
- Inchi: 1S/C15H18O4/c1-6-4-11(17)13-8(3)15(18)19-14(13)12-7(2)10(16)5-9(6)12/h9-14,16-17H,1-5H2/t9-,10-,11+,12-,13+,14+/m0/s1
- Chiave InChI: VPRPYNVJJXOFKZ-BSCCGWMCSA-N
- Sorrisi: O1C(C(=C)[C@@H]2[C@@H](CC(=C)[C@@H]3C[C@@H](C(=C)[C@@H]3[C@@H]12)O)O)=O
Proprietà calcolate
- Massa esatta: 262.121
- Massa monoisotopica: 262.121
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 19
- Conta legami ruotabili: 0
- Complessità: 492
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 6
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.3
- Superficie polare topologica: 66.8Ų
Proprietà sperimentali
- Densità: 1.26
- Punto di ebollizione: 498.1°C at 760 mmHg
- Punto di infiammabilità: 190.5°C
- Indice di rifrazione: 1.579
(3aR,4R,6aR,8S,9aR,9bR)-4,8-dihydroxy-3,6,9-trimethylidenedecahydroazuleno[4,5-b]furan-2(3H)-one Letteratura correlata
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
89647-87-0 ((3aR,4R,6aR,8S,9aR,9bR)-4,8-dihydroxy-3,6,9-trimethylidenedecahydroazuleno[4,5-b]furan-2(3H)-one) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti